Cas no 1156817-81-0 ((5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone)

(5-Amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-methanone is a fluorinated aromatic compound featuring both an amino group and a piperazine moiety. Its structural design combines a fluorophenyl core with a 4-methylpiperazine substituent, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the amino group enhances reactivity for further functionalization, while the fluorine atom can influence electronic properties and metabolic stability. The 4-methylpiperazine component contributes to solubility and potential bioactivity, particularly in CNS-targeting applications. This compound is suited for use in medicinal chemistry research, particularly in the development of novel bioactive molecules. Careful handling is advised due to its reactive functional groups.
(5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone structure
1156817-81-0 structure
Product name:(5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone
CAS No:1156817-81-0
MF:C12H16FN3O
MW:237.273345947266
CID:1099996
PubChem ID:43510676

(5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone Chemical and Physical Properties

Names and Identifiers

    • (5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone
    • VS-11085
    • CS-0329528
    • STL250640
    • DB-179304
    • 4-FLUORO-3-(4-METHYLPIPERAZINE-1-CARBONYL)ANILINE
    • 1156817-81-0
    • AKOS005841067
    • (5-amino-2-fluorophenyl)-(4-methylpiperazin-1-yl)methanone
    • SCHEMBL3400169
    • (5-amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone
    • (5-Amino-2-fluorophenyl)(4-methyl-1-piperazinyl)methanone
    • BBL032224
    • Inchi: InChI=1S/C12H16FN3O/c1-15-4-6-16(7-5-15)12(17)10-8-9(14)2-3-11(10)13/h2-3,8H,4-7,14H2,1H3
    • InChI Key: DAPYBBFCGSXMRN-UHFFFAOYSA-N
    • SMILES: CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N)F

Computed Properties

  • Exact Mass: 237.12774030g/mol
  • Monoisotopic Mass: 237.12774030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 49.6Ų

(5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1400198-5g
(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone
1156817-81-0 98%
5g
¥11896.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1400198-500mg
(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone
1156817-81-0 98%
500mg
¥3880.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1400198-1g
(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone
1156817-81-0 98%
1g
¥6017.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1400198-10g
(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone
1156817-81-0 98%
10g
¥13885.00 2024-08-09

Additional information on (5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone

Research Brief on (5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone (CAS: 1156817-81-0): Recent Advances and Applications

The compound (5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone (CAS: 1156817-81-0) has recently garnered significant attention in the chemical biology and pharmaceutical research communities due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging roles in drug discovery.

Recent studies have highlighted the compound's structural uniqueness, featuring a fluorophenyl moiety linked to a methylpiperazine group via a carbonyl bridge. This configuration is believed to contribute to its selective binding affinity for specific biological targets, particularly in the central nervous system (CNS). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this scaffold exhibit potent activity as dopamine receptor modulators, suggesting potential applications in neuropsychiatric disorders.

In terms of synthetic approaches, novel methodologies have been developed to improve the yield and purity of 1156817-81-0. A recent patent application (WO2023056123) describes an optimized three-step synthesis starting from 2-fluoro-5-nitrobenzoic acid, achieving an overall yield of 68% with >99% purity. This advancement addresses previous challenges in large-scale production, making the compound more accessible for preclinical studies.

Pharmacokinetic studies conducted in rodent models have revealed favorable absorption and distribution profiles for this compound, with particular penetration of the blood-brain barrier. The methylpiperazine moiety appears to enhance solubility while maintaining CNS bioavailability, as reported in a 2024 Molecular Pharmaceutics publication. These properties make it an attractive candidate for further development as a CNS-active therapeutic agent.

Emerging applications in oncology have also been identified. Preliminary in vitro data presented at the 2023 AACR Annual Meeting showed that (5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone derivatives exhibit inhibitory effects on certain kinase pathways involved in tumor proliferation. While these findings are preliminary, they suggest potential for structure-activity relationship (SAR) optimization in cancer drug discovery programs.

Safety profiling remains an active area of investigation. Recent toxicological assessments indicate a favorable initial safety window, though comprehensive studies are ongoing. Researchers emphasize the need for thorough evaluation of potential off-target effects, particularly given the compound's interaction with multiple neurotransmitter systems.

In conclusion, (5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone represents a promising scaffold with diverse therapeutic potential. Continued research efforts are expected to further elucidate its mechanisms of action and optimize its pharmacological profile for specific clinical applications. The compound's unique chemical features and demonstrated biological activities position it as a valuable tool for both basic research and drug development in multiple therapeutic areas.

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